molecular formula C12H18N2O5S B7699343 N-{2-ethoxy-5-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide

N-{2-ethoxy-5-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B7699343
M. Wt: 302.35 g/mol
InChI Key: WBRYTGISBBXGFY-UHFFFAOYSA-N
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Description

N-{2-ethoxy-5-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxy group, a hydroxyethyl group, and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-ethoxy-5-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol, 2-hydroxyethylamine, and acetic anhydride.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Catalysts and solvents may also be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{2-ethoxy-5-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-ethoxy-5-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-ethoxy-5-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell signaling, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)acetamide: A simpler analog with similar functional groups but lacking the ethoxy and sulfamoyl groups.

    N-(2-hydroxyethyl)-N-methylacetamide: Another analog with a methyl group instead of the ethoxy group.

Uniqueness

N-{2-ethoxy-5-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the ethoxy and sulfamoyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-ethoxy-5-(2-hydroxyethylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S/c1-3-19-12-5-4-10(8-11(12)14-9(2)16)20(17,18)13-6-7-15/h4-5,8,13,15H,3,6-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRYTGISBBXGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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